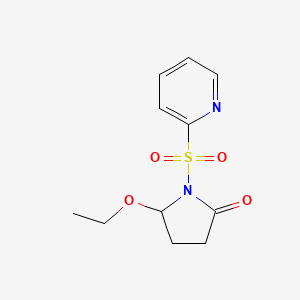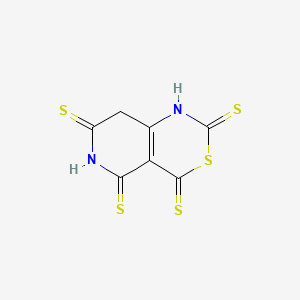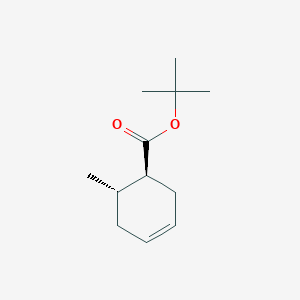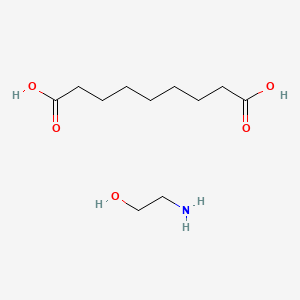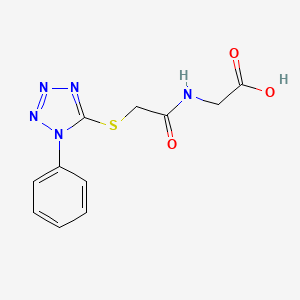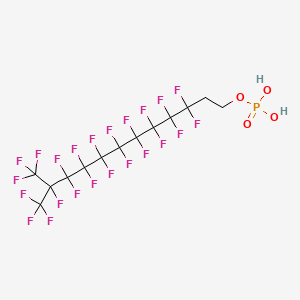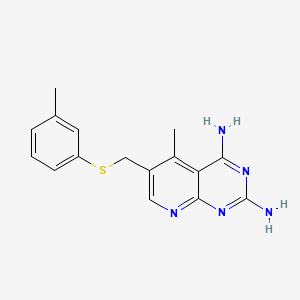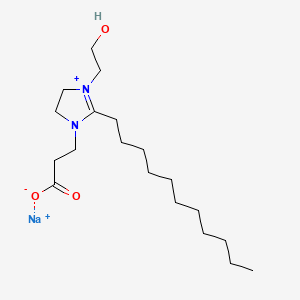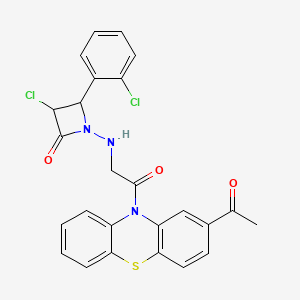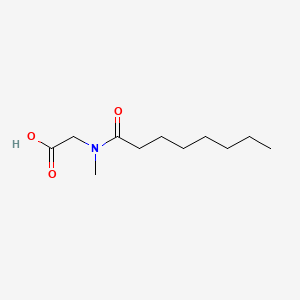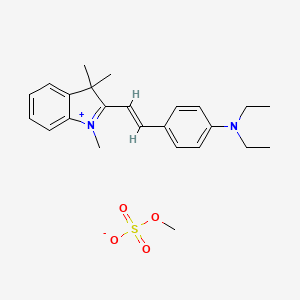
2-(2-(4-(Diethylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-(Diethylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate is an organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its interesting photophysical and photochemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Diethylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where the compound is synthesized by reacting 4-(Diethylamino)benzaldehyde with 1,3,3-trimethyl-2-methyleneindoline in the presence of a base such as piperidine . The resulting product is then treated with methyl sulphate to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(4-(Diethylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indolium derivatives.
Applications De Recherche Scientifique
2-(2-(4-(Diethylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in bioimaging and as a marker for cellular studies.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Mécanisme D'action
The mechanism of action of 2-(2-(4-(Diethylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to absorb light and transfer energy to nearby molecules, leading to the generation of reactive oxygen species (ROS). These ROS can induce cellular damage and apoptosis, making the compound useful in photodynamic therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(4-Diethylamino-phenyl)-vinyl)-1-methyl-pyridinium iodide
- 4-[2-(4-Dimethylamino-phenyl)-vinyl]-1-methyl-pyridinium bromide
Uniqueness
2-(2-(4-(Diethylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate stands out due to its unique combination of photophysical properties and chemical reactivity. Its ability to generate ROS upon light activation makes it particularly valuable in medical applications such as photodynamic therapy .
Propriétés
Numéro CAS |
83950-21-4 |
|---|---|
Formule moléculaire |
C23H29N2.CH3O4S C24H32N2O4S |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;methyl sulfate |
InChI |
InChI=1S/C23H29N2.CH4O4S/c1-6-25(7-2)19-15-12-18(13-16-19)14-17-22-23(3,4)20-10-8-9-11-21(20)24(22)5;1-5-6(2,3)4/h8-17H,6-7H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
YVTVUBSWAANGIO-UHFFFAOYSA-M |
SMILES isomérique |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.COS(=O)(=O)[O-] |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


